Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, a phenyl group, and various functional groups, making it a valuable scaffold for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-4-carboxylate: Lacks the amino and chloro substituents.
5-amino-1-phenyl-pyrazole-3-carboxylate: Lacks the chloro substituent.
4-chloro-1-phenyl-pyrazole-3-carboxylate: Lacks the amino substituent .
Uniqueness
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and potential for further functionalization. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse compounds with potential biological and industrial applications .
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3 |
InChI Key |
VUMBQIDIXOGFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.